molecular formula C14H23NO6 B13398068 Boc-L-aspartic acid b-cyclopentyl ester

Boc-L-aspartic acid b-cyclopentyl ester

Cat. No.: B13398068
M. Wt: 301.34 g/mol
InChI Key: KZNUOIDFRKKMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Properties of Nα-Boc-L-Aspartic Acid β-Cyclopentyl Ester
PropertyValue
Molecular FormulaC14H23NO6 chemimpex.com
Molecular Weight301.34 g/mol chemimpex.com
CAS Number71447-58-0 chemimpex.comamericanchemicalsuppliers.com
AppearanceWhite powder chemimpex.com
Common NameBoc-L-Asp(OcPent)-OH americanchemicalsuppliers.com

The chemical synthesis of peptides is a methodical process that involves the sequential addition of amino acids to form a polypeptide chain. researchgate.net To ensure the formation of the correct peptide bond between the carboxyl group of one amino acid and the amino group of another, all other reactive functional groups must be temporarily blocked. researchgate.netresearchgate.net This is the fundamental role of protecting groups. researchgate.net

The concept of using reversible protecting groups was a revolutionary advancement in peptide chemistry. One of the first successful and widely used Nα-protecting groups was the carbobenzoxy (Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932. chemimpex.com This marked a significant milestone, enabling more controlled and predictable peptide synthesis.

The field was further transformed by R. Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS) in 1963, a feat for which he was awarded the Nobel Prize. chemimpex.comglpbio.comnih.gov SPPS anchored the growing peptide chain to an insoluble resin, simplifying the purification process. glpbio.com In conjunction with SPPS, the tert-butyloxycarbonyl (Boc) protecting group, introduced by Merrifield in 1964, became a mainstay. researchgate.netglpbio.com The Boc/Bzl (benzyl) protection scheme was foundational, where the acid-labile Boc group protected the temporary N-terminal amine, while more acid-stable benzyl-based groups protected the side chains.

Later, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced by Louis A. Carpino and Grace Y. Han in 1970. glpbio.com The Fmoc group is base-labile, offering an orthogonal protection strategy to the acid-labile Boc and other acid-labile side-chain protecting groups like tert-butyl (tBu). fishersci.com This orthogonality, where one type of protecting group can be removed without affecting another, provided chemists with greater flexibility and control over complex peptide synthesis. researchgate.netfishersci.com

Aspartic acid, with its side-chain carboxylic acid, presents a significant challenge in peptide synthesis. americanchemicalsuppliers.com If the β-carboxyl group is not adequately protected, it can lead to a major side reaction known as aspartimide formation. americanchemicalsuppliers.comchemimpex.comiris-biotech.de This intramolecular cyclization reaction occurs when the nitrogen atom of the peptide backbone attacks the side-chain carbonyl carbon, particularly under basic conditions used for Fmoc group removal or acidic conditions. chemimpex.comiris-biotech.depeptide.com

The formation of the five-membered succinimide (B58015) ring, or aspartimide, is problematic for several reasons. iris-biotech.de The aspartimide intermediate is highly susceptible to racemization and can be opened by nucleophiles, including piperidine (B6355638) (used in Fmoc deprotection) or water, to yield a mixture of unwanted by-products. iris-biotech.deiris-biotech.de This results in the formation of both α-aspartyl peptides (the desired product) and β-aspartyl peptides (an isomeric impurity), as well as their D-isomers. nih.govchemimpex.com These impurities are often difficult to separate from the target peptide, leading to low yields and complex purification processes. chemimpex.comiris-biotech.de

The propensity for aspartimide formation is sequence-dependent, being particularly high in sequences like Asp-Gly, Asp-Asn, and Asp-Ser. iris-biotech.depeptide.com Therefore, effective protection of the aspartic acid side chain is crucial to suppress this detrimental side reaction and ensure the successful synthesis of pure, complex peptides. americanchemicalsuppliers.comchemimpex.com

Early strategies in Boc-based SPPS often employed the benzyl (B1604629) (Bzl) ester as the side-chain protecting group for aspartic acid. While effective under the acidic conditions used for Boc removal, the benzyl ester proved to be susceptible to aspartimide formation, especially when subjected to basic conditions. nih.gov

This led to the exploration of alternative protecting groups that could offer greater stability and steric hindrance to prevent the intramolecular cyclization. The realization that steric bulk around the β-carboxyl ester could significantly reduce the rate of aspartimide formation was a key development. nih.goviris-biotech.de This principle spurred the investigation and implementation of bulkier ester groups.

One of the successful strategies involved the use of cyclic alkyl esters. A comparative study highlighted the effectiveness of the cyclopentyl ester (OcPe) over the traditional benzyl ester. Research demonstrated that the cyclopentyl group was "notably less susceptible to succinimide formation" than the benzyl group, a finding with significant implications for synthesizing long peptides containing reactive sequences like Asp-Gly. nih.gov

Table 1: Effect of Aspartyl Protecting Group on Succinimide Formation
Peptide SequenceProtecting GroupSuccinimide Formation (%)
H-Ala-Asp-Gly-Phe-OHBenzyl (Bzl)Higher susceptibility
Cyclopentyl (OcPe)Lower susceptibility nih.gov
H-Ala-Asp-Leu-Phe-OHBenzyl (Bzl)Higher susceptibility
Cyclopentyl (OcPe)Lower susceptibility nih.gov

Data adapted from a study comparing the stability of different protecting groups in solid-phase synthesis. The study indicated a notable reduction in succinimide formation with the cyclopentyl ester compared to the benzyl ester. nih.gov

The success of the cyclopentyl and cyclohexyl esters paved the way for even more sterically demanding protecting groups, such as the 2-adamantyl and various trialkylmethyl esters (e.g., 3-pentyl, 2,4-dimethyl-3-pentyl). nih.gov These bulky groups physically shield the ester carbonyl from the nucleophilic attack of the backbone amide nitrogen, thus effectively minimizing aspartimide formation. iris-biotech.de More recent innovations include backbone protection strategies and novel protecting groups like cyanosulfurylides (CSY) that mask the carboxylic acid via a stable C-C bond, offering almost complete suppression of the side reaction. nih.govchemimpex.com

The development of Nα-Boc-L-Aspartic Acid β-Cyclopentyl Ester represents a crucial step in this evolutionary process, providing a practical and effective tool for peptide chemists to overcome one of the persistent challenges in the field.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H23NO6

Molecular Weight

301.34 g/mol

IUPAC Name

4-cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

InChI

InChI=1S/C14H23NO6/c1-14(2,3)21-13(19)15-10(12(17)18)8-11(16)20-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,15,19)(H,17,18)

InChI Key

KZNUOIDFRKKMRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCC1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Nα Boc L Aspartic Acid β Cyclopentyl Ester

Synthetic Approaches for N-α-Boc Protection of Aspartic Acid

The protection of the α-amino group of L-aspartic acid with the tert-butoxycarbonyl (Boc) group is a critical first step. The Boc group is favored due to its stability under a wide range of conditions, particularly those involving nucleophiles and bases, while being readily removable under anhydrous acidic conditions. organic-chemistry.org This allows for an orthogonal protection strategy in subsequent peptide synthesis steps. iris-biotech.de

The most common method for introducing the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O or Boc anhydride. The reaction is typically performed in the presence of a base under aqueous or anhydrous conditions. organic-chemistry.org The base deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the (Boc)₂O.

Several protocols have been optimized to achieve high yields for the Boc protection of L-aspartic acid. One approach involves using an inorganic base like potassium bicarbonate in an aqueous solution, where (Boc)₂O is added in batches to the mixture of L-aspartic acid and the base. google.com Another common method employs an organic base, such as triethylamine (B128534) (Et₃N), in a mixed solvent system like acetone (B3395972) and water. google.com The choice of base and solvent system can be optimized to improve yield and purity, with some methods reporting yields exceeding 90%. google.comgoogle.com

Table 1: Comparison of Selected N-α-Boc Protection Methods for L-Aspartic Acid

ReagentsBaseSolvent SystemTypical Reaction TimeReported YieldReference
(Boc)₂OPotassium BicarbonateWaterNot Specified>90% google.com
(Boc)₂OTriethylamine (Et₃N)Acetone/Water0.5 - 4 hoursHigh google.com
(Boc)₂OSodium Hydroxide (NaOH)Dioxane/Water~12 hoursNot Specified
(Boc)₂OIodine (catalytic)Solvent-freeNot SpecifiedGood organic-chemistry.org

This table is generated based on data from multiple sources for illustrative purposes.

Strategies for Selective β-Cyclopentyl Esterification

Following the protection of the α-amino group, the next crucial step is the selective esterification of the β-carboxyl group with cyclopentanol. The α-carboxyl group of N-Boc-L-aspartic acid is generally more sterically hindered and less reactive, which can aid in achieving selectivity. However, specific strategies are often required to ensure the desired β-regioisomer is formed preferentially.

The esterification of carboxylic acids, including the side chains of amino acids, can be achieved using various coupling reagents and catalysts. For the synthesis of β-cyclopentyl ester, methods analogous to other amino acid esterifications can be applied.

One common approach involves the use of carbodiimide (B86325) coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDAC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mx The reaction is typically carried out in an anhydrous organic solvent like dichloromethane (B109758) (DCM).

Another effective method for amino acid esterification utilizes chlorotrimethylsilane (B32843) (TMSCl) in the corresponding alcohol, which in this case would be cyclopentanol. researchgate.netresearchgate.net TMSCl acts as an acid catalyst precursor, facilitating the reaction under mild conditions. researchgate.net This method is advantageous for its simple operation and workup.

Table 2: Common Reagent Systems for Amino Acid Esterification

Reagent SystemRole of ReagentsTypical SolventConditionsReference
EDAC / DMAP / Et₃NEDAC: Coupling agent; DMAP: Catalyst; Et₃N: BaseDichloromethane (CH₂Cl₂)Room Temperature, Overnight scielo.org.mx
TMSCl / AlcoholTMSCl: Catalyst precursor; Alcohol: Reagent & SolventMethanol (or other alcohol)Room Temperature, 12 hours scielo.org.mxresearchgate.net
SOCl₂ / AlcoholSOCl₂: Activates alcohol; Alcohol: Reagent & SolventMethanol (or other alcohol)-10°C to Room Temperature jchps.com

This table summarizes general esterification methods applicable to the synthesis of the target compound.

In the broader context of peptide synthesis, the choice of the side-chain ester is critical for compatibility with other protecting groups used for the α-amino function and for other amino acids in the peptide sequence. peptide.com This concept is known as orthogonality, where one protecting group can be removed under specific conditions without affecting others. iris-biotech.de

The combination of an acid-labile Boc group for the α-amine and a β-cyclopentyl ester creates an orthogonal set relative to the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. iris-biotech.deub.edu The β-cyclopentyl ester itself is generally stable to the basic conditions (e.g., piperidine) used for Fmoc removal and the mild acidic conditions used for Boc removal, typically being cleaved under strong acidolysis (e.g., hydrogen fluoride) or other specific conditions at the end of a synthesis. peptide.com

Other orthogonal protecting groups for the aspartic acid side chain include allyl (All) esters, which are removed by palladium catalysis, and 2-phenylisopropyl (2-PhiPr) esters, which can be cleaved with very dilute trifluoroacetic acid (TFA). peptide.com The choice of the cyclopentyl group is often motivated by its ability to reduce base-catalyzed succinimide (B58015) formation, a common side reaction. nih.gov

Control of Stereochemical Integrity During Compound Synthesis

Maintaining the L-configuration of the α-carbon is paramount throughout the synthesis. Two primary side reactions can compromise the stereochemical integrity of aspartic acid derivatives during peptide synthesis: direct racemization of the α-carbon and aspartimide formation, which can subsequently lead to racemization and the formation of β-linked peptide isomers. peptide.comnih.gov

Aspartimide formation is a base-catalyzed intramolecular cyclization that is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com While this is more of a concern during subsequent peptide coupling steps, the choice of the β-ester protecting group has a significant impact on the rate of this side reaction. Research has shown that sterically bulkier esters can decrease the rate of aspartimide formation. nih.gov Specifically, the use of a β-cyclopentyl ester has been demonstrated to be notably less susceptible to base-catalyzed succinimide formation compared to the more commonly used β-benzyl ester. nih.gov

To further control racemization during coupling reactions involving the activated α-carboxyl group, several strategies can be employed:

Lowering Temperature: Reducing the temperature during coupling steps can limit the rate of racemization. nih.govresearchgate.net

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives to the coupling or deprotection solutions can suppress both racemization and aspartimide formation. peptide.comnih.govresearchgate.net

Alternative Protecting Groups: The use of novel protecting groups designed to prevent cyclization, such as cyanosulfurylides (CSY) which mask the side-chain carboxylic acid with a stable C-C bond, represents an advanced strategy to completely avoid aspartimide-related issues. nih.gov

Alternative Nα-Protection: Thiol-labile protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) have been shown to suppress α-carbon racemization compared to standard Fmoc chemistry. nih.gov

By carefully selecting the β-ester group, such as cyclopentyl, and controlling the conditions of subsequent reactions, the stereochemical integrity of the aspartic acid residue can be effectively preserved. nih.gov

Applications in Solid Phase Peptide Synthesis Spps

Utilization as a Protected Building Block in SPPS

Boc-L-aspartic acid β-cyclopentyl ester, systematically named 4-cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid, is a derivative of L-aspartic acid designed for use in peptide synthesis. researchgate.net It incorporates two key protective moieties: the tert-butoxycarbonyl (Boc) group at the α-amino position and a cyclopentyl ester at the β-carboxyl group. researchgate.net

The N-α-Boc group serves as a temporary protecting group, safeguarding the amino terminus of the aspartic acid residue from participating in peptide bond formation until it is intentionally removed to allow for the coupling of the subsequent amino acid in the sequence. nih.govpeptide.com This is a cornerstone of the Boc/Bzl protection strategy in SPPS. nih.gov

Simultaneously, the β-cyclopentyl ester acts as a more permanent protecting group for the side-chain carboxyl function. tu-darmstadt.de This protection is crucial to prevent the reactive side chain from engaging in undesired chemical transformations during the repetitive cycles of deprotection and coupling that constitute the peptide assembly process. peptide.comiris-biotech.de The compound is thus utilized as a monomeric "building block," which is sequentially coupled to the growing peptide chain anchored to a solid support.

Minimization of Aspartimide and Succinimide (B58015) Formation

Mechanistic Basis of Side Reaction Suppression

Aspartimide formation is typically initiated by the nucleophilic attack of the nitrogen atom of the succeeding peptide bond on the carbonyl carbon of the aspartyl side-chain ester. nih.gov This process is particularly pronounced under both basic conditions, such as the piperidine (B6355638) treatment used in Fmoc-SPPS, and acidic conditions. nih.gov The five-membered succinimide ring is unstable and can be subsequently opened by nucleophiles, leading to the formation of not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide. biosynth.com

The use of a sterically bulky ester group on the β-carboxyl function of aspartic acid has been identified as an effective strategy to physically hinder this intramolecular cyclization. nih.gov The cyclopentyl group of Boc-L-aspartic acid β-cyclopentyl ester provides sufficient steric hindrance to shield the side-chain carbonyl group from the nucleophilic attack of the backbone amide nitrogen. researchgate.net This steric bulk raises the activation energy for the formation of the cyclic intermediate, thereby suppressing the rate of aspartimide formation. nih.gov By minimizing the formation of the succinimide intermediate, the subsequent generation of undesirable side products is significantly reduced. tu-darmstadt.de

Comparative Efficacy of β-Cyclopentyl Ester Protection versus Other Ester Types

Research has demonstrated the superior performance of sterically demanding side-chain esters in preventing aspartimide formation compared to less bulky options like the benzyl (B1604629) (Bzl) or methyl esters.

A study directly comparing the β-cyclopentyl ester with the β-benzyl ester for the synthesis of peptides containing the reactive Asp-Gly sequence revealed that the cyclopentyl ester was significantly less susceptible to base-catalyzed succinimide formation. tu-darmstadt.de Another study highlighted that the cyclohexyl ester, which is sterically similar to the cyclopentyl ester, led to substantially less aspartimide formation during treatment with either tertiary amines or strong acids when compared to the benzyl ester. The data consistently shows that increasing the steric bulk around the side-chain ester bond is a key factor in mitigating this problematic side reaction.

Protecting GroupRelative Rate of Succinimide FormationKey Characteristics
β-Benzyl (Bzl) Ester HighLess sterically hindered, more prone to both acid and base-catalyzed cyclization.
β-Cyclohexyl (OcHx) Ester LowSterically hindered, significantly reduces aspartimide formation under acidic and basic conditions.
β-Cyclopentyl (OcPe) Ester LowSterically hindered, shown to be notably less susceptible to base-catalyzed succinimide formation than the benzyl ester. tu-darmstadt.de
β-tert-Butyl (OtBu) Ester Low (in Fmoc)Very bulky, provides good protection against base-catalyzed aspartimide formation.
β-2,4-dimethyl-3-pentyl Ester Very LowHighly bulky acyclic ester, offers excellent protection even at elevated temperatures.

The data indicates a clear trend: cyclic and bulky aliphatic esters like cyclopentyl and cyclohexyl offer a significant advantage over the traditional benzyl ester in suppressing unwanted side reactions.

Compatibility with Boc-Based Deprotection Protocols in Peptide Assembly

A protecting group strategy is only viable if the removal of the different protective groups can be achieved selectively. The combination of the N-α-Boc group and the β-cyclopentyl ester is well-suited for Boc-based SPPS, which relies on graduated acid lability for sequential deprotection. nih.govpeptide.com

Acidolytic Cleavage of N-α-Boc Group

The N-α-Boc group is classified as a temporary protecting group in this scheme because it is labile to moderately acidic conditions. nih.gov Throughout the synthesis, the Boc group is selectively removed at the beginning of each cycle to expose the N-terminal amine for the subsequent coupling reaction. This is typically accomplished by treating the peptide-resin with a solution of trifluoroacetic acid (TFA), commonly a 25-50% solution in a solvent like dichloromethane (B109758) (DCM). nih.gov

The β-cyclopentyl ester, along with other benzyl-based side-chain protecting groups and the resin linkage, is stable under these mild acidic conditions. nih.gov This differential stability is the foundation of the "quasi-orthogonal" Boc/Bzl strategy, allowing for the iterative removal of the N-terminal protection without disturbing the side-chain protection or cleaving the peptide from its solid support. peptide.com

Deprotection StepReagentConditionsGroups CleavedGroups Stable
N-α-Deprotection 25-50% TFA in DCMRoom Temperature, ~20-30 minN-α-Bocβ-Cyclopentyl ester, Benzyl-based esters, Resin Linkage
Final Cleavage Anhydrous HF0 °C, ~1 hourβ-Cyclopentyl ester, Benzyl-based esters, Resin Linkage-

This table outlines the general, non-exhaustive conditions for deprotection in Boc-SPPS.

Selective Cleavage of β-Cyclopentyl Ester

The term "selective cleavage" for the β-cyclopentyl ester in the context of standard Boc-SPPS refers to its removal during the final deprotection step, which is selective relative to the N-α-Boc deprotection steps. The cyclopentyl ester is a permanent, or side-chain, protecting group that is designed to remain intact throughout the entire peptide assembly process. tu-darmstadt.de

Its removal is typically achieved concurrently with the cleavage of all other side-chain protecting groups and the detachment of the completed peptide from the resin support. iris-biotech.de This final step requires treatment with a very strong acid. nih.gov The most common reagent for this global deprotection in Boc-SPPS is anhydrous hydrogen fluoride (B91410) (HF), often used with scavengers like anisole (B1667542) to prevent side reactions involving reactive carbocations generated during the process. nih.gov The ester is cleaved via an acid-catalyzed hydrolysis mechanism, liberating the free β-carboxyl group of the aspartic acid residue in the final peptide product.

Influence on Peptide Elongation and Overall Synthesis Efficiency

Research has demonstrated that the choice of the β-ester protecting group is central to controlling the rate of aspartimide formation. Studies comparing different protecting groups have shown that sterically bulky esters can effectively hinder the intramolecular cyclization reaction. The cyclopentyl ester in Boc-L-aspartic acid β-cyclopentyl ester serves this purpose effectively.

A key study directly compared the stability of the cyclopentyl ester to the more traditional benzyl ester in the context of Boc-SPPS. nih.gov The synthesis of peptides known to be susceptible to this side reaction, such as those containing the Asp-Gly sequence, revealed that the cyclopentyl ester was significantly less prone to base-catalyzed succinimide formation than the benzyl ester. nih.gov This increased stability is attributed to the steric bulk of the cyclopentyl group, which physically obstructs the nucleophilic attack by the backbone amide nitrogen required to initiate the cyclization. Consequently, using the cyclopentyl protecting group leads to a purer crude peptide product with a higher yield of the correct α-aspartyl sequence. nih.gov

The table below summarizes the comparative performance of these protecting groups based on research findings.

Protecting GroupPeptide SequenceSusceptibility to Succinimide FormationImpact on Synthesis Efficiency
β-Cyclopentyl Ester (OcPe)H-Ala-Asp-Gly-Phe-OHLowHigher purity and yield of the target α-peptide. nih.gov
β-Benzyl Ester (OBzl)H-Ala-Asp-Gly-Phe-OHHighSignificant formation of succinimide and β-peptide impurities, reducing overall efficiency. nih.gov

Further research into various sterically hindered protecting groups for aspartic acid in Fmoc-SPPS corroborates the principle that bulkier groups enhance synthesis efficiency by reducing side reactions. While the chemistry differs slightly, the underlying physical-organic principle remains the same. Studies have compared a range of bulky esters for their ability to suppress aspartimide formation under base-catalyzed conditions.

The data presented in the following table, derived from studies on model peptides, illustrates the effectiveness of different sterically demanding protecting groups in minimizing by-product formation compared to standard groups like tert-butyl (OtBu).

Aspartate DerivativeModel SequenceConditionsAspartimide-Related By-products (%)
Fmoc-Asp(OtBu)-OHVKDGYI20% Piperidine/DMF, 200 minHigh (~10-20% per cycle)
Fmoc-Asp(OMpe)-OHVKDGYI20% Piperidine/DMF, 200 minModerate (~1-5% per cycle) researchgate.netnih.gov
Fmoc-Asp(OBno)-OHVKDGYI20% Piperidine/DMF, 200 minVery Low (~0.1% per cycle) sigmaaldrich.comnih.gov
Note: Data is illustrative of trends reported in literature for challenging sequences. sigmaaldrich.comresearchgate.netnih.gov OMpe (3-methyl-3-pentyl) and OBno (5-n-butyl-5-nonyl) are examples of bulky esters used in Fmoc chemistry that demonstrate the principle of steric hindrance.

Advanced Chemical Transformations and Derivatization Strategies

Selective Functionalization of the Aspartic Acid β-Carboxyl Group

A critical challenge in peptide synthesis involving aspartic acid is the base-catalyzed formation of a succinimide (B58015) (aspartimide) intermediate. This intramolecular cyclization reaction occurs when the nitrogen atom of the succeeding peptide bond attacks the carbonyl carbon of the Asp side-chain ester, leading to the formation of a five-membered ring. mdpi.com This side reaction is problematic as the succinimide ring can subsequently hydrolyze to yield not only the desired α-aspartyl linkage but also the isomeric β-aspartyl peptide, in addition to causing racemization. mdpi.com

The choice of the β-carboxyl protecting group is paramount in mitigating this side reaction. Research has demonstrated that the cyclopentyl ester in Boc-L-aspartic acid β-cyclopentyl ester offers a significant advantage over other commonly used esters, such as the benzyl (B1604629) ester. A study comparing the synthesis of two model peptides, H-Ala-Asp-Gly-Phe-OH and H-Ala-Asp-Leu-Phe-OH, found that the use of a cyclopentyl ester for β-carboxyl protection rendered the aspartyl residue notably less susceptible to succinimide formation upon treatment with a tertiary amine base compared to the benzyl ester. nih.gov This enhanced stability is attributed to the moderate steric bulk of the cyclopentyl group, which hinders the intramolecular nucleophilic attack required for cyclization. The reduced rate of this unwanted side reaction is crucial for the successful synthesis of large peptides, especially those containing reactive sequences like Asp-Gly. nih.gov

Table 1: Comparison of Protecting Group Stability Against Succinimide Formation
Peptide Sequenceβ-Carboxyl Protecting GroupSusceptibility to Base-Catalyzed Succinimide Formation
H-Ala-Asp-Gly-Phe-OHCyclopentyl EsterSignificantly Lower
H-Ala-Asp-Gly-Phe-OHBenzyl EsterHigher
H-Ala-Asp-Leu-Phe-OHCyclopentyl EsterSignificantly Lower
H-Ala-Asp-Leu-Phe-OHBenzyl EsterHigher
Data derived from a study on the effect of aspartyl protecting groups on the rate of base-catalyzed succinimide formation. nih.gov

Incorporation into Diverse Peptide Sequences and Complex Structures

As a protected amino acid derivative, Boc-L-aspartic acid β-cyclopentyl ester is a fundamental building block in both solid-phase and solution-phase peptide synthesis. nih.govchemimpex.com Its N-α-Boc group provides robust protection during peptide coupling reactions but can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid), leaving the peptide chain ready for elongation. chemimpex.com The stability of the β-cyclopentyl ester under these conditions ensures the integrity of the side-chain protection throughout the synthesis.

The compound's utility has been demonstrated in the synthesis of specific peptide sequences such as H-Ala-Asp-Gly-Phe-OH and H-Ala-Asp-Leu-Phe-OH. nih.gov Its enhanced stability against side reactions makes it particularly valuable for creating complex peptide structures where the risk of impurity formation is higher. chemimpex.com The cyclopentyl group also enhances the lipophilicity of the amino acid derivative, which can improve its solubility in organic solvents used during synthesis and facilitate handling. chemimpex.comchemimpex.com These features make it a preferred choice for the development of peptide-based pharmaceuticals, where purity and structural integrity are critical. chemimpex.com

Precursor in the Synthesis of Biologically Relevant Scaffolds and Diketopiperazines

Beyond linear peptides, Boc-L-aspartic acid β-cyclopentyl ester is a valuable precursor for synthesizing more complex, conformationally constrained scaffolds, such as diketopiperazines (DKPs). DKPs are cyclic dipeptides that represent a privileged scaffold in medicinal chemistry due to their rigid structure and ability to mimic peptide beta-turns. baranlab.org

The general synthesis of a DKP involves the coupling of two amino acids to form a dipeptide, followed by deprotection of the N-terminus and subsequent intramolecular cyclization. baranlab.orgresearchgate.net Boc-protected aspartic acid esters are well-suited for this process. For instance, a dipeptide can be formed by coupling Boc-L-aspartic acid β-cyclopentyl ester with another amino acid methyl ester. Following the coupling, removal of the Boc group exposes the N-terminal amine, which can then undergo a base- or heat-promoted intramolecular cyclization to form the DKP ring. baranlab.orgacs.org The ester on the aspartic acid side chain remains intact during this process and can be carried through as a functional handle for further derivatization of the DKP scaffold. This strategy allows for the creation of diverse DKP libraries for drug discovery and the development of peptidomimetics. nih.gov

Role in Unnatural Amino Acid Synthesis Approaches

Unnatural amino acids are crucial components in modern drug design, protein engineering, and the development of novel biomaterials. nih.gov Boc-L-aspartic acid β-cyclopentyl ester can serve as a versatile chiral precursor in the synthesis of complex unnatural amino acids. The compound provides a stereochemically defined (L-configuration) carbon backbone that can be elaborated into novel structures.

Standard synthetic strategies can be employed to transform the functional groups of the aspartic acid framework. For example, the free α-carboxylic acid can be selectively reduced to an alcohol or converted into a ketone, while the β-cyclopentyl ester remains protected. One established method for creating β-amino acids from α-amino acids is the Arndt-Eistert homologation, which involves converting the carboxylic acid to a diazoketone followed by a Wolff rearrangement to insert a methylene (B1212753) group between the α-carbon and the carboxyl group. princeton.edu Using Boc-L-aspartic acid β-cyclopentyl ester as the starting material in such a sequence would yield a chiral, orthogonally protected β-amino acid derivative, which is a valuable building block for constructing peptides with enhanced enzymatic stability. princeton.edupeptide.com The distinct reactivity of the α-carboxyl group versus the β-ester group allows this compound to function as a robust chiral building block for accessing a wide range of novel, non-proteinogenic amino acid structures.

Analytical Methodologies for Characterization and Quality Control

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are fundamental for assessing the chemical purity of Boc-L-aspartic acid β-cyclopentyl ester, separating the target compound from starting materials, by-products, and other impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of reactions and for preliminary purity assessment. For Boc-protected amino acids, silica gel is typically used as the stationary phase. The progress of a reaction involving N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester, a structurally related compound, can be monitored using an eluent system of cyclohexane, ethyl acetate, and acetic acid orgsyn.org. A purity of ≥ 99% as determined by TLC has been reported for Boc-L-aspartic acid β-cyclopentyl ester chemimpex.com.

High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of the compound. Reversed-phase HPLC is a common and effective technique for this purpose. A C18 column is often used as the stationary phase, with a mobile phase consisting of a gradient of acetonitrile and water . For a similar compound, Boc-L-aspartic acid β-cyclohexyl ester, purity levels of ≥ 98% have been confirmed using HPLC chemimpex.com.

TechniqueStationary PhaseTypical Mobile Phase/EluentPurpose
TLC Silica GelCyclohexane/Ethyl Acetate/Acetic Acid orgsyn.orgReaction monitoring, Identity confirmation, Preliminary purity
HPLC C18Acetonitrile/Water (gradient) Quantitative purity analysis, Impurity profiling

Spectroscopic Analyses for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of Boc-L-aspartic acid β-cyclopentyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR confirms the presence of key functional groups. The tert-butoxycarbonyl (Boc) group typically exhibits a characteristic singlet for its nine equivalent protons in the upfield region of the spectrum. The protons of the cyclopentyl ring will produce a complex multiplet signal, while the protons on the aspartic acid backbone will appear as distinct multiplets.

¹³C NMR: Carbon NMR provides complementary structural information. The carbonyl carbons of the ester and the Boc-carbamate group are particularly diagnostic, with chemical shifts appearing in the downfield region (around 170 ppm) mdpi.com.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for protected amino acids, as it typically allows for the observation of the intact molecular ion . Given the molecular formula C₁₄H₂₃NO₆, the expected molecular weight is 301.34 g/mol chemimpex.com. In positive ion mode, the compound is typically observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ .

AnalysisMethodExpected Observations
Molecular Weight Confirmation Mass Spectrometry (ESI-MS)[M+H]⁺ at m/z ≈ 302.15, [M+Na]⁺ at m/z ≈ 324.13
Structural Confirmation ¹H NMRCharacteristic singlet for Boc group protons, multiplets for cyclopentyl and aspartic acid backbone protons
Structural Confirmation ¹³C NMRDiagnostic signals for carbonyl carbons (~170 ppm) of the ester and carbamate groups mdpi.com

Determination of Enantiomeric Purity and Optical Activity

Ensuring the stereochemical integrity of Boc-L-aspartic acid β-cyclopentyl ester is critical, as the biological activity of peptides is highly dependent on the chirality of their constituent amino acids.

Chiral Chromatography: The most direct method for determining enantiomeric purity is chiral HPLC. This technique uses a chiral stationary phase (CSP) to separate the L- and D-enantiomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the direct analysis of underivatized amino acid enantiomers and their derivatives nih.govsigmaaldrich.com. An alternative, indirect approach involves derivatizing the amino acid with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column nih.gov.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral molecule in solution. An enantiomerically pure sample will have a specific rotation value that is a characteristic physical constant. A 50:50 mixture of enantiomers, known as a racemic mixture, is optically inactive and will show no rotation libretexts.org. The enantiomeric excess (e.e.), which is equivalent to optical purity, can be calculated by comparing the observed specific rotation of a sample to the specific rotation of the pure enantiomer libretexts.orgmasterorganicchemistry.com. For Boc-L-aspartic acid β-cyclopentyl ester, a specific rotation value has been reported, serving as a key quality control parameter chemimpex.com.

ParameterMethodReported ValueReference
Specific Optical Rotation Polarimetry[α]D24 = +26.6 ± 2º chemimpex.com
Conditions c=1% in Methanol/Diisopropylethylamine (1:1.2) chemimpex.com
Enantiomeric Purity Chiral HPLC>99% e.e. (typical requirement)

Theoretical and Computational Perspectives on Aspartic Acid Protecting Groups

Computational Studies on Conformational Preferences and Steric Hindrance

While specific computational studies focusing exclusively on Boc-L-aspartic acid β-cyclopentyl ester are not extensively detailed in publicly available literature, the principles and methodologies for such analyses are well-established. Computational chemistry, particularly density functional theory (DFT), allows for the detailed exploration of the conformational landscape of amino acid derivatives. researchgate.net

These studies typically analyze the rotation around key dihedral angles (χ1 and χ2) of the aspartic acid side chain to determine the relative energies of different staggered conformations (rotamers). For Boc-L-aspartic acid β-cyclopentyl ester, the bulky and cyclic nature of the cyclopentyl group imposes significant steric constraints on the side chain.

Key aspects of computational analysis include:

Conformational Energy Maps: Theoretical calculations can generate potential energy surfaces by mapping the energy as a function of the χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-O) dihedral angles. These maps reveal the lowest energy (most stable) conformations.

Steric Shielding: The cyclopentyl group acts as a steric shield around the β-carboxyl group. Computational models can quantify this shielding effect, demonstrating how the cyclopentyl ring physically obstructs the trajectory required for the backbone amide nitrogen to attack the side-chain carbonyl carbon—the initial step of aspartimide formation. iris-biotech.de

Rotamer Population: The steric hindrance from the cyclopentyl group is predicted to favor conformations where the ester group is oriented away from the peptide backbone, thereby reducing the proximity of the reacting groups.

The table below illustrates a conceptual comparison of rotamer populations around the χ1 dihedral angle for a less bulky protecting group (like Benzyl) versus the cyclopentyl group, as would be predicted by computational models.

Dihedral Angle (χ1)ConformationPredicted Population (Benzyl Ester)Predicted Population (Cyclopentyl Ester)Rationale for Difference
~ -60°gauche(-)HighVery High The cyclopentyl group's bulk minimizes steric clash in this position, making it the most favored conformation.
~ 180°transMediumLow Significant steric repulsion between the cyclopentyl ring and the peptide backbone and side chain of the following residue disfavors this conformation.
~ +60°gauche(+)LowVery Low Strong steric hindrance between the cyclopentyl group and the amino acid backbone makes this conformation energetically unfavorable.

This is an interactive data table based on established principles of steric hindrance in amino acid conformations.

Modeling of Side Reaction Mechanisms in Peptide Synthesis

The principal side reaction involving protected aspartic acid residues is the base-catalyzed formation of a succinimide (B58015) intermediate. iris-biotech.de This occurs via an intramolecular nucleophilic attack of the peptide bond nitrogen (from the n+1 residue) on the side-chain carbonyl carbon. mdpi.com

Computational modeling provides critical insights into the mechanism and kinetics of this reaction. By calculating the energy profile of the reaction pathway, researchers can determine the activation energy (energy barrier) for the formation of the key tetrahedral intermediate and the subsequent succinimide ring. mdpi.com

For Boc-L-aspartic acid β-cyclopentyl ester, modeling would demonstrate that the steric bulk of the cyclopentyl group raises the activation energy for this intramolecular cyclization. A higher energy barrier translates to a slower reaction rate, thus suppressing the formation of the undesired aspartimide. Studies have experimentally confirmed that the cyclopentyl ester is significantly less susceptible to succinimide formation when treated with a tertiary amine base compared to the more commonly used benzyl (B1604629) ester. nih.gov This empirical finding is directly supported by the theoretical model where steric hindrance is the key factor.

The following table presents research findings comparing the extent of side product formation with different protecting groups, highlighting the effectiveness of sterically hindered esters.

Aspartate Protecting GroupPeptide SequenceBase Treatment% Succinimide FormationReference
β-Benzyl ester (OBzl)H-Ala-Asp-Gly-Phe-OHTertiary AmineSignificant nih.gov
β-Cyclopentyl ester (OcPe)H-Ala-Asp-Gly-Phe-OHTertiary AmineNotably Less than OBzl nih.gov
β-Cyclohexyl ester (OcHex)Model Peptides20% Piperidine (B6355638)Several-fold more than bulky acyclic esters nih.gov
β-2,4-dimethyl-3-pentyl esterModel Peptides20% PiperidineSignificantly less than OcHex nih.gov

This is an interactive data table compiled from research data on aspartimide formation.

Rational Design Principles for Protecting Group Development

The challenges associated with aspartic acid protection have spurred the development of rational design principles for new protecting groups. The primary goal is to prevent aspartimide formation without introducing other complications, such as difficult coupling or cleavage steps.

The development of the β-cyclopentyl ester is a direct result of these principles:

Increased Steric Hindrance: The most successful strategy has been to increase the steric bulk of the ester group. nih.gov This physically impedes the intramolecular cyclization reaction. A systematic evaluation of various alkyl esters has shown a clear correlation between the size of the protecting group and the reduction in aspartimide formation. nih.govresearchgate.net Groups like cyclohexyl, adamantyl, and the cyclopentyl ester were all developed based on this principle. nih.govresearchgate.net

Conformational Rigidity: Cyclic structures like cyclopentyl and cyclohexyl offer a degree of conformational rigidity that can enhance steric shielding compared to flexible, linear alkyl chains of a similar size. However, studies also show that highly branched, bulky acyclic groups can be even more effective, suggesting that sheer volume and specific positioning of bulky substituents are critical. nih.gov

Orthogonality and Stability: An ideal protecting group must be stable to the conditions of peptide chain elongation (e.g., piperidine treatment for Fmoc removal) but be cleanly removable at the final cleavage step (e.g., with strong acid like trifluoroacetic acid) without affecting other protecting groups. The cyclopentyl ester fits these criteria for the Boc/Bzl peptide synthesis strategy. creative-peptides.comlibretexts.org

The table below summarizes various protecting groups for the aspartic acid side chain, categorized by the design principle they employ.

Protecting GroupChemical NameDesign PrincipleRelative Effectiveness in Preventing Aspartimide
Benzyl (OBzl)Benzyl esterStandard (Low Steric Hindrance)Low
Cyclopentyl (OcPe)Cyclopentyl esterModerate Steric Hindrance (Cyclic)Medium
Cyclohexyl (OcHex)Cyclohexyl esterModerate-High Steric Hindrance (Cyclic)Medium-High
Adamantyl (OAdm)Adamantyl esterHigh Steric Hindrance (Rigid Cage)High
2,4-dimethyl-3-pentyl2,4-dimethyl-3-pentyl esterHigh Steric Hindrance (Bulky Acyclic)Very High

This is an interactive data table illustrating the application of rational design principles.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of Boc-L-aspartic acid β-cyclopentyl ester, particularly in selecting protecting groups and reaction conditions?

  • Methodology : Use orthogonal protection strategies, such as pairing the Boc group (amine protection) with β-cyclopentyl ester (carboxyl protection). The β-ester’s steric hindrance may influence coupling efficiency in peptide synthesis. For example, tert-butyl esters are prone to acidic cleavage (e.g., TFA), whereas benzyl esters require hydrogenolysis . Monitor reaction progress via TLC or HPLC, and confirm regioselectivity using 1H^{1}\text{H}-NMR to distinguish α/β esterification (e.g., β-ester protons appear downfield due to electron-withdrawing effects) .

Q. How can researchers validate the purity and structural integrity of Boc-L-aspartic acid β-cyclopentyl ester using analytical techniques?

  • Methodology : Employ a combination of chromatographic (HPLC with C18 columns, mobile phase: acetonitrile/water + 0.1% TFA) and spectroscopic methods (13C^{13}\text{C}-NMR for carbonyl group verification, IR for ester C=O stretching ~1740 cm1^{-1}). Compare melting points (literature range: 98–102°C for benzyl analogs) and optical rotation ([α]D_{D} values) with published data to detect impurities or stereochemical deviations .

Advanced Research Questions

Q. How can unintended hydrolysis or transesterification of the β-cyclopentyl ester be mitigated during Boc deprotection in peptide synthesis?

  • Methodology : Acid-sensitive esters (e.g., tert-butyl) are prone to cleavage during Boc removal with HCl or TFA. For β-cyclopentyl esters, use milder acidic conditions (e.g., 10% TFA in DCM at 0°C) to preserve the ester. If transesterification occurs (e.g., methyl ester formation in methanolic HCl), switch to aprotic solvents or alternative deprotection reagents like trimethylsilyl chloride . Validate stability via LC-MS monitoring of intermediates.

Q. What systematic approaches are used to resolve low yields in the coupling of Boc-L-aspartic acid β-cyclopentyl ester with amino acid residues?

  • Methodology :

  • Mechanistic analysis : Evaluate steric hindrance from the cyclopentyl group using computational models (e.g., DFT for transition-state energy barriers).
  • Condition optimization : Test coupling agents (HATU vs. DCC) and bases (DIEA vs. NMM) to enhance activation efficiency.
  • Byproduct identification : Use HR-MS to detect undesired adducts (e.g., anhydride formation) and adjust stoichiometry or reaction time .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points, optical rotation) of Boc-L-aspartic acid β-cyclopentyl ester across studies?

  • Methodology :

  • Reproducibility checks : Replicate synthesis using literature protocols and compare results.
  • Analytical cross-validation : Perform DSC for melting behavior and chiral HPLC for enantiomeric excess.
  • Batch variability analysis : Assess storage conditions (moisture, temperature) impacting ester stability, and document deviations in supporting information per journal guidelines .

Data Presentation and Reproducibility

Q. What criteria should be followed when reporting synthetic procedures for Boc-L-aspartic acid β-cyclopentyl ester to ensure reproducibility?

  • Guidelines :

  • Detailed experimental logs : Specify solvent purity, reagent grades, and reaction atmosphere (N2_2/Ar).
  • Characterization data : Include 1H^{1}\text{H}-, 13C^{13}\text{C}-NMR spectra, HR-MS, and HPLC chromatograms in supplementary materials.
  • Error analysis : Report yields as isolated masses and discuss side reactions (e.g., racemization detected via Marfey’s reagent) .

Q. How can researchers statistically analyze batch-to-batch variability in the synthesis of Boc-L-aspartic acid β-cyclopentyl ester?

  • Methodology : Perform ANOVA on key parameters (yield, purity) across ≥3 independent batches. Use control charts to monitor critical quality attributes (e.g., HPLC area %). If variability exceeds ±5%, investigate factors like reagent lot differences or humidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.